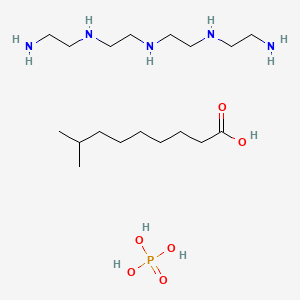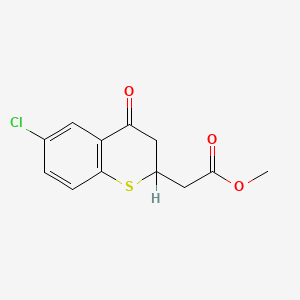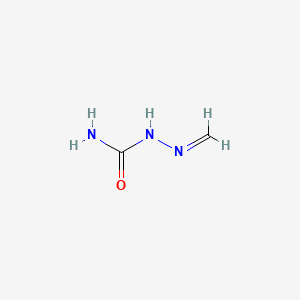
Formaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde semicarbazone is a derivative of semicarbazone, which is formed by the condensation reaction between formaldehyde and semicarbazide. Semicarbazones are known for their versatile biological activities and are widely studied in organic chemistry due to their ability to form stable crystalline structures, which are useful for the identification of aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formaldehyde semicarbazone can be synthesized through a one-pot reaction involving formaldehyde and semicarbazide. The reaction typically occurs in a methanol (MeOH) solvent, where formaldehyde reacts with semicarbazide under mild conditions to form the semicarbazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of aldehydes or ketones with semicarbazide in the presence of a solvent like methanol. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified through recrystallization from ethanol (EtOH) .
Analyse Des Réactions Chimiques
Types of Reactions: Formaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted semicarbazones depending on the nucleophile used
Applications De Recherche Scientifique
Formaldehyde semicarbazone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of formaldehyde semicarbazone involves its ability to form stable complexes with metal ions, which can interfere with various biological processes. For example, it can bind to copper or iron in cells, leading to the inhibition of enzymes that require these metal ions for their activity . This property is particularly useful in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
- Acetone semicarbazone
- Benzaldehyde semicarbazone
- Salicylaldehyde semicarbazone
Comparison: Formaldehyde semicarbazone is unique due to its simple structure and high reactivity, making it a valuable reagent in organic synthesis. Compared to other semicarbazones, it is more reactive and forms more stable crystalline derivatives, which are useful for analytical purposes .
Propriétés
Numéro CAS |
14066-69-4 |
|---|---|
Formule moléculaire |
C2H5N3O |
Poids moléculaire |
87.08 g/mol |
Nom IUPAC |
(methylideneamino)urea |
InChI |
InChI=1S/C2H5N3O/c1-4-5-2(3)6/h1H2,(H3,3,5,6) |
Clé InChI |
ZXLNOQLIBVACTD-UHFFFAOYSA-N |
SMILES canonique |
C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


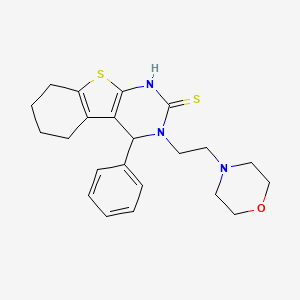
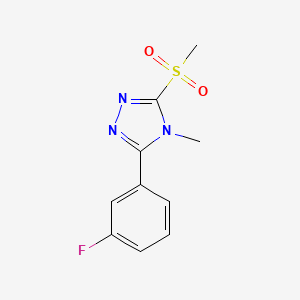
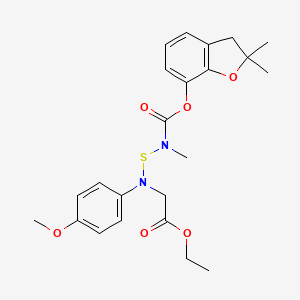
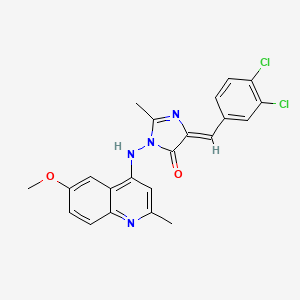

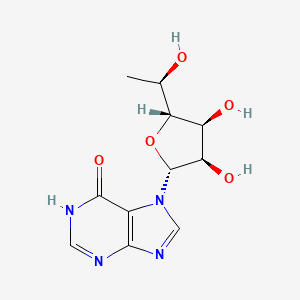
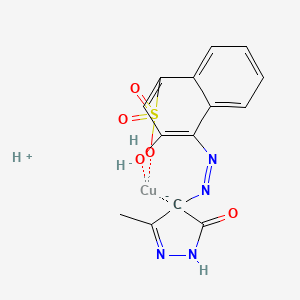
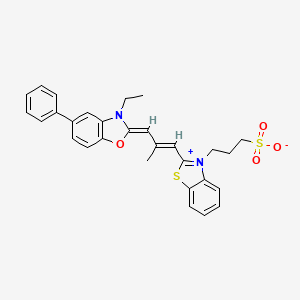

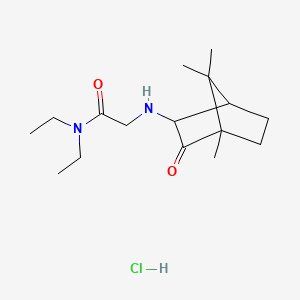
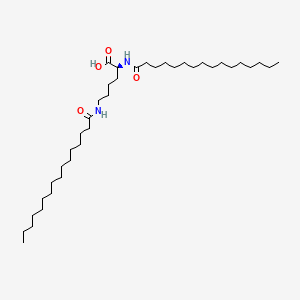
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
